molecular formula C3H8O3S B170091 Ethyl-D5 methanesulfonate CAS No. 1219795-44-4

Ethyl-D5 methanesulfonate

Cat. No.: B170091
CAS No.: 1219795-44-4
M. Wt: 129.19 g/mol
InChI Key: PLUBXMRUUVWRLT-WNWXXORZSA-N
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Description

Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .

Scientific Research Applications

Ethyl-D5 methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.

    Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.

    Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.

    Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.

    1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.

Uniqueness

Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUBXMRUUVWRLT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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